REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][C:5]([CH3:8])=[N:6][CH:7]=1.[CH3:9][Si:10]([C:13]#[CH:14])([CH3:12])[CH3:11].C(NC(C)C)(C)C>C(OC(C)C)(=O)C.[Cu]I.C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:8][C:5]1[N:4]=[CH:3][C:2]([C:14]#[C:13][Si:10]([CH3:12])([CH3:11])[CH3:9])=[CH:7][N:6]=1 |^1:36,50|
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Name
|
|
Quantity
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3.12 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)C#C
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Name
|
|
Quantity
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4.9 mL
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Type
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reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
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15 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)OC(C)C
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Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
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BrC=1C=NC(=NC1)C
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Name
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copper(I) iodide
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Quantity
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0.066 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
bis(triphenylphosphine)palladium
|
Quantity
|
0.243 g
|
Type
|
catalyst
|
Smiles
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C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the mixture was stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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equipped with a condenser
|
Type
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CUSTOM
|
Details
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The resulting solution was sparged with a stream of nitrogen for 15 minutes
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Duration
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15 min
|
Type
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TEMPERATURE
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Details
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The dark mixture was heated at 60° C. for 15 hours
|
Duration
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15 h
|
Type
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TEMPERATURE
|
Details
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cooled to room temperature
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Type
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FILTRATION
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Details
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filtered through diatomaceous earth
|
Type
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WASH
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Details
|
The filtrate was washed successively with saturated aqueous NaHCO3 (2×25 mL), 10% aqueous Na2S2O3 (20 mL) and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The dark residue was purified by flash chromatography on silca gel (hexanes-ethyl acetate, gradient from 100:0-70:30)
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |